molecular formula C17H26N2O B12854463 7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline

7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline

Cat. No.: B12854463
M. Wt: 274.4 g/mol
InChI Key: WVNMKSLFACPJFS-UHFFFAOYSA-N
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Description

7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a piperidine ring attached via a propoxy linker to the tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Attachment of the Propoxy Linker: The propoxy linker can be introduced via an etherification reaction. This involves the reaction of the tetrahydroquinoline with 3-bromopropanol in the presence of a base such as potassium carbonate.

    Introduction of the Piperidine Ring: The final step involves the nucleophilic substitution of the bromine atom in the propoxy linker with piperidine. This can be achieved by reacting the intermediate with piperidine in the presence of a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline core to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the propoxy linker.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(3-(Morpholin-4-yl)propoxy)-1,2,3,4-tetrahydroquinoline: Similar structure but with a morpholine ring instead of a piperidine ring.

    7-(3-(Pyrrolidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    7-(3-(Azepan-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline: Similar structure but with an azepane ring instead of a piperidine ring.

Uniqueness

The uniqueness of 7-(3-(Piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline lies in its specific combination of the piperidine ring and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties that are not observed in similar compounds with different ring systems.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

7-(3-piperidin-1-ylpropoxy)-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C17H26N2O/c1-2-10-19(11-3-1)12-5-13-20-16-8-7-15-6-4-9-18-17(15)14-16/h7-8,14,18H,1-6,9-13H2

InChI Key

WVNMKSLFACPJFS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=CC3=C(CCCN3)C=C2

Origin of Product

United States

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